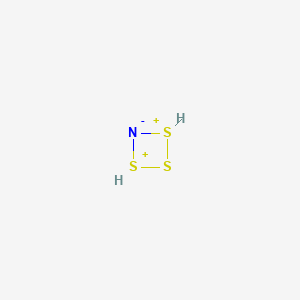
Trithiazetidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trithiazetidin-1-ium is a heterocyclic compound characterized by a unique ring structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trithiazetidin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a halogenated amine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Trithiazetidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Trithiazetidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound derivatives are used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trithiazetidin-1-ium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share a similar ring structure but contain nitrogen atoms instead of sulfur.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and reactivity.
Uniqueness: Trithiazetidin-1-ium is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
79796-24-0 |
|---|---|
Molecular Formula |
H2NS3+ |
Molecular Weight |
112.2 g/mol |
IUPAC Name |
2-thia-1,3-dithionia-4-azanidacyclobutane |
InChI |
InChI=1S/H2NS3/c1-2-4-3-1/h2-3H/q+1 |
InChI Key |
WRRTWKSWAZLVGQ-UHFFFAOYSA-N |
Canonical SMILES |
[N-]1[SH+]S[SH+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















